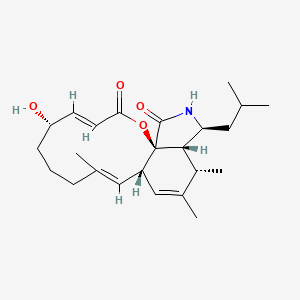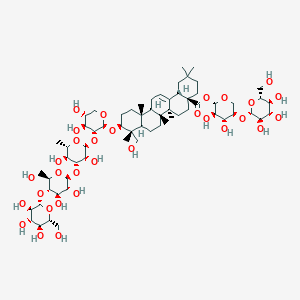
2-Amino-1-(2-chlorophenyl)-1-propanol
Übersicht
Beschreibung
2-amino-1-(2-chlorophenyl)-1-propanol is an alkylbenzene.
Wissenschaftliche Forschungsanwendungen
Enantioselective Catalysis
2-Amino-1-(2-chlorophenyl)-1-propanol has been utilized in enantioselective catalysis. It was used as a catalyst in the enantioselective borane reduction of prochiral ketones. The chloro-containing chiral β-amino alcohol demonstrated better performance than similar structures without a halogen atom (Shen et al., 1997).
Crystal Structure Analysis
In crystallography, the compound has been studied for its structural implications. It crystallized with two independent bupropion hydrobromide ion pairs and a solvent 1-propanol molecule, displaying proton transfer and hydrogen-bond interactions (Liu et al., 2011).
Cardioselective Beta-Blockade
This compound has been synthesized and examined for its potential in cardioselective beta-blockade. The introduction of specific amino groups led to more cardioselective agents, important in the development of cardiovascular drugs (Hoefle et al., 1975).
Antimicrobial Activity
In the field of antimicrobial research, derivatives of 2-Amino-1-(2-chlorophenyl)-1-propanol were studied for their antimicrobial effectiveness. Particularly, certain esters showed pronounced activity against pathogenic fungi (Dimmock et al., 1976).
Additives in Lubricating Oils
The compound's derivatives have been examined as potential anticorrosion and antimicrobial additives to lubricating oils. This exploration into industrial applications highlights its versatility (Mirzoeva et al., 2009).
Use in Synthesis of Chiral Ligands
It has been used in synthesizing chiral ligands for catalysis. Enantiopure 2-amino-3,3-diphenyl-1-propanol was synthesized and converted into new chiral ligands for use in catalytic reactions (Kanemasa et al., 2000).
Role in Organic Synthesis
The compound played a role in organic synthesis, like in the ammonolysis of specific epoxyl compounds. This process resulted in derivatives useful in further chemical research (SuamiTetsuo et al., 1956).
Anticancer, Antitubercular, and Antimicrobial Screening
Certain derivatives have been synthesized and screened for anticancer, antitubercular, and antimicrobial activities. This highlights the compound's potential in medicinal chemistry (Popat et al., 2005).
Molecular Dynamics Simulation Studies
It has been involved in molecular dynamics simulation studies, for instance, to predict corrosion inhibition performances of certain derivatives against corrosion of iron (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
2-amino-1-(2-chlorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(11)9(12)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVCPECMDGTDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1Cl)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(2-chlorophenyl)-1-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



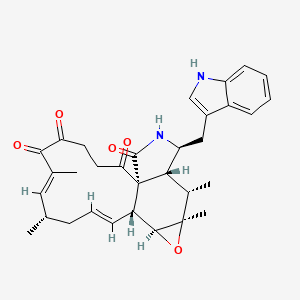
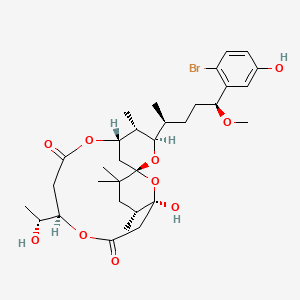

![18-[2-(Dimethylamino)ethyl]-12,14-diazapentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),5,13,15-hexaene-7,17,19-trione;hydrochloride](/img/structure/B1259574.png)
![[1,2,4]Triazolo[1,5-a][1,3,5]triazine](/img/structure/B1259576.png)
![7-[(2R,4S,5S,6S)-4-amino-5-[3-hydroxy-1-(1-hydroxypropan-2-yloxy)butoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1259579.png)
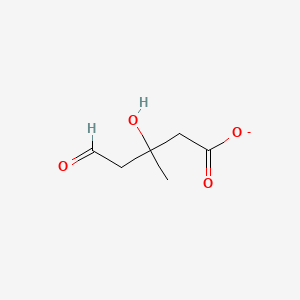
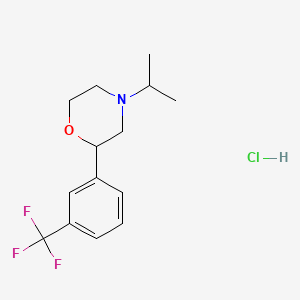
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18R,19S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol](/img/structure/B1259583.png)



